molecular formula C7H6N4O2 B13118276 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

Cat. No.: B13118276
M. Wt: 178.15 g/mol
InChI Key: VSQHDFBACSONEZ-UHFFFAOYSA-N
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Description

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its unique structure, which includes a fused triazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly solvents is emphasized to align with sustainable chemistry practices .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the triazole ring, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Uniqueness: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-7-10-9-5-3-1-2-4(6(12)13)11(5)7/h1-3H,(H2,8,10)(H,12,13)

InChI Key

VSQHDFBACSONEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)C(=O)O)N

Origin of Product

United States

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